molecular formula C9H10N2O B1315342 2-Ethyl-1,3-benzoxazol-4-amine CAS No. 477603-35-3

2-Ethyl-1,3-benzoxazol-4-amine

Cat. No.: B1315342
CAS No.: 477603-35-3
M. Wt: 162.19 g/mol
InChI Key: ASWXQMIZDXNTKA-UHFFFAOYSA-N
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Description

  • IUPAC Name : 2-ethyl-1,3-benzoxazol-4-amine .
  • Molecular Weight : 162.19 g/mol .

Synthesis Analysis

Several synthetic strategies have been explored for benzoxazole derivatives, including those involving 2-aminophenol as a precursor. These methods have been used to efficiently synthesize benzoxazole compounds with diverse functional groups. Notably, the combination of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts has yielded promising results .


Molecular Structure Analysis

  • ChemSpider ID : 22252399 .

Chemical Reactions Analysis

  • A three-component reaction involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO yields 2-unsubstituted benzothiazoles .
  • Cyclization reactions of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and CuI, provide various 2-substituted benzoxazoles .

Physical and Chemical Properties Analysis

  • Storage Temperature : Ambient temperature .
  • Safety Information : The compound carries warning signals (H302, H319, H335) and precautionary statements (P271, P261, P280) .

Scientific Research Applications

Chemical Synthesis and Regioselectivity

The benzoxazole moiety, like 2-Ethyl-1,3-benzoxazol-4-amine, has been recognized for its role in chemical synthesis, particularly in enhancing regioselectivity. For instance, it has been used as a removable directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating a unique regioselectivity in chemical synthesis (Lahm & Opatz, 2014).

Polymer Research and Antimicrobial Functions

In polymer research, this compound-related compounds have been used to synthesize polymers with antimicrobial functions. Specifically, poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups exhibited antibacterial properties, indicating the relevance of benzoxazole derivatives in the development of antimicrobial polymers (Waschinski & Tiller, 2005).

Catalysis and Green Chemistry

In the realm of green chemistry, derivatives of this compound have been used to catalyze the formation of 2-aminobenzoxazoles through an electrochemically initiated coupling process. This process avoids the use of excess chemical oxidant and supports the reduction of waste, showcasing the compound's application in sustainable chemical practices (Gao et al., 2014).

Anticancer Research

Moreover, derivatives of this compound have been studied for their potential as anticancer agents. For example, a series of cyclic amine-containing benzoxazole and benzoxazolone derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines, indicating the compound's potential in cancer research (Murty et al., 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Ethyl-1,3-benzoxazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antifungal, and anticancer activities . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been found to induce apoptosis, a process of programmed cell death, by activating caspases and other apoptotic proteins . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound has been shown to alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes . For example, its interaction with cytochrome P450 enzymes leads to the inhibition of drug metabolism, which can enhance the therapeutic effects of certain drugs . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions underline the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects such as antimicrobial and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with enzymes involved in drug metabolism and its ability to induce oxidative stress . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The compound’s metabolism can affect its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological effects and therapeutic potential . Understanding the transport and distribution of this compound is essential for optimizing its use in biomedical applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and influence gene expression . In the mitochondria, it can affect cellular metabolism and induce apoptosis . The subcellular localization of this compound is a key factor in determining its biological effects and therapeutic potential.

Properties

IUPAC Name

2-ethyl-1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWXQMIZDXNTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476979
Record name 2-Ethyl-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477603-35-3
Record name 2-Ethyl-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-ethyl-4-nitro-1,3-benzoxazole is hydrogenated under a pressure of 8 bars in the presence of 10% palladium on carbon (0.01 eq.) using methanol as a solvent. The catalyst is separated by filtration and the methanol is eliminated under reduced pressure. The residue is taken up in ethyl ether in order to produce a pale violet solid which is collected by filtration and dried. Melting point: 46° C.
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